molecular formula C10H12F3N B105808 (S)-诺芬氟拉明 CAS No. 19036-73-8

(S)-诺芬氟拉明

货号 B105808
CAS 编号: 19036-73-8
分子量: 203.2 g/mol
InChI 键: MLBHFBKZUPLWBD-ZETCQYMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Norfenfluramine is a metabolite of the amphetamine analog fenfluramine, which was previously prescribed as an appetite suppressant. The stereoisomers of fenfluramine, including (S)-norfenfluramine, are known to interact with serotonin (5-HT) transporters to release 5-HT from neurons. This interaction is significant in understanding the anorectic properties of the drug and its metabolites .

Synthesis Analysis

The synthesis of (S)-norfenfluramine occurs through the N-deethylation of fenfluramine. This metabolic process results in the formation of both (+)- and (-)-norfenfluramine isomers. The (+)-isomer, in particular, has been shown to be a potent substrate for norepinephrine transporters, which suggests that it contributes to the synaptic release of monoamines such as 5-HT, norepinephrine (NE), and dopamine (DA) .

Molecular Structure Analysis

The molecular structure of (S)-norfenfluramine is closely related to that of its parent compound, fenfluramine. The removal of an ethyl group during metabolism results in the formation of the norfenfluramine isomers. The stereochemistry of these isomers plays a crucial role in their interaction with monoamine transporters and their subsequent effects on neurotransmitter release .

Chemical Reactions Analysis

(S)-Norfenfluramine has been shown to induce the release of 5-HT and DA from neurons. The release mechanism is complex and involves different pools of neurotransmitters, with (S)-norfenfluramine acting primarily on the cytoplasmic pool. It is also capable of inducing a Ca2+-dependent vesicular release of neurotransmitters, which is a characteristic shared with some amphetamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-norfenfluramine contribute to its biological activity. It is a potent substrate for 5-HT transporters and can release [3H]5-HT from synaptosomes. The compound's effects on NE and DA release are mediated at least partly via NE transporters. The release of [3H]5-HT induced by (S)-norfenfluramine is partly Ca2+-dependent, and it is also inhibited by Cd2+, which suggests the involvement of voltage-dependent Ca2+ channels in the release mechanism .

科学研究应用

与血清素受体的相互作用

(S)-诺芬氟拉明已被研究其与血清素受体的相互作用。它对5-HT(2B)和5-HT(2C)受体表现出高亲和力,这很显着,因为这些受体参与了各种生理过程。例如,诺芬氟拉明与5-HT(2B)受体的相互作用与瓣膜性心脏病和肌成纤维细胞增生有关,正如在对人类和猪心脏瓣膜的研究中发现的 (Fitzgerald 等,2000)。此外,诺芬氟拉明的血清素能作用已在人类组织中得到证实,例如血小板,这表明它在血清素能信号传导中具有更广泛的意义 (Jagroop & Mikhailidis,2000)

血管活性与血压

另一个研究领域是诺芬氟拉明的血管活性特性。它已被证明可以收缩动脉平滑肌并可能升高血压。这种作用主要是通过5-HT(2A)受体介导的,正如在各种动脉研究中所证明的 (Ni 等,2004)(Ni 等,2007)

与单胺转运蛋白的相互作用

还对诺芬氟拉明与单胺转运蛋白的相互作用进行了研究。它已被确定为去甲肾上腺素转运蛋白的有效底物,表明它可能参与中枢神经系统内的神经递质调节 (Rothman 等,2003)

在食欲抑制和肥胖治疗中的作用

诺芬氟拉明已被研究其在食欲抑制和肥胖治疗中的潜在用途。它在血清素5-HT(2C)受体上的激动剂活性与芬氟拉明的抗肥胖特性有关,表明它在这一领域的治疗潜力 (Miller,2005)

神经毒性和神经化学效应

研究探索了诺芬氟拉明的毒性,特别是其对血清素神经元的影响。例如,芬氟拉明和诺芬氟拉明的立体异构体已被比较其导致血清素神经毒性的潜力,揭示了效力差异和对血清素能标记的影响 (Johnson & Nichols,1990)

对葡萄糖摄取和脂肪生成的效应

有研究诺芬氟拉明对葡萄糖摄取和脂肪生成的影响,特别是与其潜在的抗肥胖作用有关。研究调查了它对人骨骼肌中葡萄糖摄取的影响,提供了对其代谢效应的见解 (Kirby,1974)

属性

IUPAC Name

(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHFBKZUPLWBD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19036-73-8
Record name (+)-Norfenfluramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19036-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfenfluramine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019036738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-α-methyl-m-(trifluoromethyl)phenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORFENFLURAMINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLX07A6ZIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Norfenfluramine
Reactant of Route 2
Reactant of Route 2
(S)-Norfenfluramine
Reactant of Route 3
Reactant of Route 3
(S)-Norfenfluramine
Reactant of Route 4
Reactant of Route 4
(S)-Norfenfluramine
Reactant of Route 5
(S)-Norfenfluramine
Reactant of Route 6
Reactant of Route 6
(S)-Norfenfluramine

Q & A

Q1: How does (S)-Norfenfluramine interact with its target and what are the downstream effects?

A1: (S)-Norfenfluramine primarily acts as an agonist at serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes [, , ]. By binding to these receptors, it initiates a cascade of intracellular signaling events. For instance, activation of 5-HT2B receptors on cardiac valve interstitial cells leads to mitogenic responses, implicated in the valvulopathic effects observed with fenfluramine, the parent compound of SNF []. Conversely, activation of 5-HT2C receptors is linked to appetite suppression [, ].

Q2: What are the structural features that differentiate (S)-Norfenfluramine's activity at different serotonin receptors?

A2: The presence of the α-methyl group in the S configuration is crucial for (S)-Norfenfluramine's interaction with the 5-HT2B receptor []. Specifically, this methyl group forms stabilizing van der Waals interactions with the amino acid Valine 2.53 (Val2.53) within the receptor binding pocket []. Interestingly, this interaction is less critical for binding to 5-HT2C and 5-HT2A receptors, explaining the subtype selectivity [].

Q3: How does modifying the structure of (S)-Norfenfluramine impact its activity and selectivity?

A3: Structure-activity relationship (SAR) studies have revealed key insights into the pharmacological properties of (S)-Norfenfluramine []. For example, removing the α-methyl group, resulting in (R)-Norfenfluramine or α-desmethyl-Norfenfluramine, significantly reduces affinity for the 5-HT2B receptor while leaving 5-HT2C/2A binding largely unaffected []. This highlights the importance of the α-methyl group for 5-HT2B selectivity. Conversely, substituting the α-methyl with an ethyl group dramatically decreases affinity for all three subtypes (5-HT2A, 5-HT2B, and 5-HT2C) [].

Q4: What are the known toxicological concerns associated with (S)-Norfenfluramine?

A4: (S)-Norfenfluramine, as the active metabolite of fenfluramine, has been implicated in the development of valvular heart disease (VHD) [, , ]. This severe adverse effect led to the withdrawal of fenfluramine from the market. The 5-HT2B receptor agonism exhibited by (S)-Norfenfluramine on cardiac valves is considered the primary mechanism behind this valvulopathy [, , ].

Q5: Are there computational models available to study (S)-Norfenfluramine binding?

A5: Yes, molecular modeling techniques, such as ligand docking simulations, have been employed to understand how (S)-Norfenfluramine interacts with its target receptors [, ]. These simulations provide valuable insights into the binding pose of the compound within the receptor's binding pocket and can help rationalize observed SAR trends []. For instance, docking studies have corroborated the importance of the α-methyl group for interacting with Val2.53 in the 5-HT2B receptor [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。